2-(3,5-Di-tert-butylphenyl)acetic acid
Overview
Description
2-(3,5-Di-tert-butylphenyl)acetic acid is an organic compound characterized by the presence of a phenyl ring substituted with two tert-butyl groups at the 3 and 5 positions, and an acetic acid moiety attached to the phenyl ring at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Di-tert-butylphenyl)acetic acid typically involves the alkylation of a phenylacetic acid derivative with tert-butyl groups. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride reacts with phenylacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Di-tert-butylphenyl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions include tert-butyl-substituted ketones, alcohols, aldehydes, and various substituted phenylacetic acid derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3,5-Di-tert-butylphenyl)acetic acid finds applications in several scientific research areas:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant and its effects on cellular processes.
Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is utilized in the production of specialty chemicals, polymers, and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3,5-Di-tert-butylphenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s bulky tert-butyl groups can influence its binding affinity and specificity, affecting various biochemical pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Di-tert-butylphenol): Similar in structure but lacks the acetic acid moiety.
2-(3,5-Di-tert-butylbenzaldehyde): Contains an aldehyde group instead of the acetic acid group.
2-(3,5-Di-tert-butylbenzoic acid): Similar but with a carboxylic acid group directly attached to the phenyl ring.
Uniqueness
2-(3,5-Di-tert-butylphenyl)acetic acid is unique due to the presence of both tert-butyl groups and the acetic acid moiety, which confer distinct chemical and physical properties
Properties
IUPAC Name |
2-(3,5-ditert-butylphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-15(2,3)12-7-11(9-14(17)18)8-13(10-12)16(4,5)6/h7-8,10H,9H2,1-6H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMXJSLQKJJZSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)CC(=O)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429104 | |
Record name | 2-(3,5-ditert-butylphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30429104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42288-54-0 | |
Record name | 3,5-Bis(1,1-dimethylethyl)benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42288-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3,5-ditert-butylphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30429104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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